molecular formula C12H12N2O2 B3133778 5,5'-Dimethoxy-2,2'-bipyridine CAS No. 39858-87-2

5,5'-Dimethoxy-2,2'-bipyridine

Cat. No.: B3133778
CAS No.: 39858-87-2
M. Wt: 216.24 g/mol
InChI Key: DFRLOACZMMQQBC-UHFFFAOYSA-N
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Description

5,5’-Dimethoxy-2,2’-bipyridine: is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where two methoxy groups are attached to the 5th position of each pyridine ring. This compound is known for its coordination chemistry and is widely used as a ligand in various chemical reactions and complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethoxy-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling , which uses organotin reagents and palladium catalysts . These reactions are carried out under inert conditions to prevent oxidation and ensure high yields.

Industrial Production Methods: Industrial production of 5,5’-Dimethoxy-2,2’-bipyridine often involves large-scale coupling reactions using similar methods as mentioned above. The reactions are optimized for higher efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dimethoxy-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5’-Dimethoxy-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Dimethoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction . The methoxy groups can influence the electronic properties of the bipyridine ligand, affecting the reactivity and stability of the complexes formed .

Comparison with Similar Compounds

Uniqueness: 5,5’-Dimethoxy-2,2’-bipyridine is unique due to the presence of methoxy groups, which can enhance its solubility and alter its electronic properties compared to its unsubstituted or differently substituted counterparts. This makes it particularly useful in forming complexes with specific electronic and steric requirements .

Properties

IUPAC Name

5-methoxy-2-(5-methoxypyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-9-3-5-11(13-7-9)12-6-4-10(16-2)8-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRLOACZMMQQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2=NC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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